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Introduction

BMS-986449 is an investigational, orally bioavailable small molecule classified as a Cereblon
E3 Ligase Modulatory Drug (CELMoD). It acts as a molecular glue to induce the targeted
degradation of the transcription factors Ikaros family zinc finger 2 (IKZF2), also known as
Helios, and lkaros family zinc finger 4 (IKZF4), also known as Eos.[1][2][3][4] These
transcription factors are crucial for the stability and suppressive function of regulatory T cells
(Tregs), which often infiltrate the tumor microenvironment and dampen anti-tumor immune
responses.[5][6][7] By selectively degrading Helios and Eos, BMS-986449 aims to reprogram
Tregs into a more inflammatory, effector-like phenotype, thereby enhancing the body's natural
ability to fight cancer.[1][5] This document provides a comprehensive overview of the preclinical
data supporting the efficacy of BMS-986449, including detailed experimental protocols and a
visual representation of its mechanism of action.

Quantitative Preclinical Efficacy Data

The preclinical efficacy of BMS-986449 has been evaluated in both in vivo and ex vivo models.
A key study in cynomolgus monkeys demonstrated that oral administration of BMS-986449 at a
dose of 0.3 mg/kg was well-tolerated and resulted in sustained degradation of Helios in
circulating Tregs, with levels remaining at or below 80% for over 24 hours.[5][8]
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In vivo anti-tumor activity was assessed in various syngeneic mouse models, which utilize mice

with a competent immune system. In human Cereblon knock-in (hnCRBN-KI) mice bearing

established tumors, daily oral dosing of BMS-986449 as a single agent demonstrated

significant tumor growth inhibition (TGI). Furthermore, when combined with an anti-PD-1

immune checkpoint inhibitor, BMS-986449 showed even more robust and synergistic anti-

tumor efficacy.[8]

Tumor Growth

Model Treatment o Reference
Inhibition (TGI)
CT26 (Colon BMS-986449
] Up to 75% [8]
Carcinoma) Monotherapy
MB49 (Bladder BMS-986449
) Up to 62% [8]
Carcinoma) Monotherapy
MC38 (Colon BMS-986449
) Up to 42% [8]
Adenocarcinoma) Monotherapy
CT26 (Colon BMS-986449 + anti-
_ 95% [8]
Carcinoma) PD-1
MB49 (Bladder BMS-986449 + anti-
97% [8]

Carcinoma)

PD-1

Experimental Protocols

In Vivo Syngeneic Tumor Model Efficacy Study

This protocol outlines the general methodology for assessing the in vivo anti-tumor efficacy of

BMS-986449 in syngeneic mouse models.

1. Animal Models and Cell Lines:

¢ Mouse Strains: Immunocompetent mouse strains genetically compatible with the tumor cell
lines are used (e.g., BALB/c for CT26, C57BL/6 for MB49 and MC38). To ensure the
relevance of the CELMoD mechanism, human Cereblon knock-in (hRCRBN-KI) mice are often

utilized.
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Tumor Cell Lines: Murine cancer cell lines such as CT26 (colon carcinoma), MB49 (bladder
carcinoma), and MC38 (colon adenocarcinoma) are cultured under standard sterile
conditions.

. Tumor Implantation:

Tumor cells are harvested during their exponential growth phase and resuspended in a
suitable sterile medium (e.g., PBS or Hank's Balanced Salt Solution).

A specific number of cells (typically 1 x 105 to 1 x 106) in a small volume (e.g., 100 pL) is
injected subcutaneously into the flank of each mouse.

. Treatment Administration:

Once tumors reach a predetermined average size (e.g., 100-200 mm?3), mice are randomized
into treatment and control groups.

BMS-986449 is formulated for oral administration (e.g., in a suitable vehicle such as 0.5%
methylcellulose).

Treatment is administered daily via oral gavage at specified dose levels (e.g., as described in
the efficacy data).

For combination studies, an anti-PD-1 antibody is administered intraperitoneally at a
specified dose and schedule.

The control group receives the vehicle alone.
. Efficacy Assessment:

Tumor dimensions (length and width) are measured at regular intervals (e.g., 2-3 times per
week) using digital calipers.

Tumor volume is calculated using the formula: (Length x Width?) / 2.

Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI
(%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x
100.
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» Animal body weight and general health are monitored throughout the study as indicators of
toxicity.

In Vitro Treg Reprogramming and Suppression Assay

This assay is designed to evaluate the functional consequences of IKZF2 and IKZF4
degradation on the suppressive capacity of regulatory T cells.

1. Isolation of T Cell Populations:

e Regulatory T cells (Tregs; CD4+CD25+) and responder T cells (Tresp; CD4+CD25-) are
isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes
using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. Cell Culture and Treatment:
 Isolated Tregs are cultured in complete RPMI-1640 medium supplemented with IL-2.

e Tregs are treated with varying concentrations of BMS-986449 or vehicle control for a
specified period (e.g., 24-72 hours) to induce the degradation of Helios and Eos.

3. Co-culture and Proliferation Analysis:

o Responder T cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein
succinimidyl ester (CFSE) or CellTrace Violet.

o Labeled Tresp cells are co-cultured with the pre-treated Tregs at different Treg:Tresp ratios
(e.g., 1:1, 1:2, 1:4).

e The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce Tresp cell
proliferation.

» After a defined incubation period (e.g., 3-5 days), the proliferation of Tresp cells is assessed
by flow cytometry, measuring the dilution of the proliferation-tracking dye.

4. Data Analysis:
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e The percentage of proliferating Tresp cells in the presence of BMS-986449-treated Tregs is
compared to that of vehicle-treated Tregs.

o Adecrease in the suppressive activity of Tregs (i.e., an increase in Tresp proliferation)
indicates successful reprogramming towards an effector-like phenotype.

Signaling Pathways and Experimental Workflows
Mechanism of Action: BMS-986449 as a Molecular Glue

BMS-986449 functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon
(CRBN) and the target proteins, Helios (IKZF2) and Eos (IKZF4). This induced proximity leads
to the polyubiquitination of Helios and Eos, marking them for degradation by the proteasome.
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BMS-986449 Mediated Degradation
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Impact of Helios/Eos Degradation on Treg Function
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In Vivo Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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